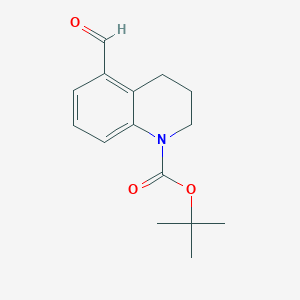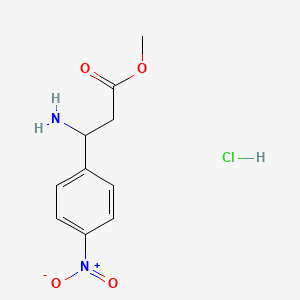
Methyl 3-amino-3-(4-nitrophenyl)propanoate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-amino-3-(4-nitrophenyl)propanoate hydrochloride is a chemical compound with the molecular formula C10H12N2O4. It is known for its applications in organic synthesis and various scientific research fields. The compound is characterized by the presence of an amino group, a nitro group, and a methyl ester group, making it a versatile intermediate in chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-amino-3-(4-nitrophenyl)propanoate hydrochloride typically involves the esterification of 3-amino-3-(4-nitrophenyl)propanoic acid with methanol in the presence of a strong acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion. The resulting ester is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The final product is purified through recrystallization or chromatography to achieve the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3-amino-3-(4-nitrophenyl)propanoate hydrochloride undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as halides, alcohols, or amines.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Reduction: 3-amino-3-(4-aminophenyl)propanoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 3-amino-3-(4-nitrophenyl)propanoic acid.
Wissenschaftliche Forschungsanwendungen
Methyl 3-amino-3-(4-nitrophenyl)propanoate hydrochloride is widely used in scientific research due to its unique properties:
Organic Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Chemical Ecology: Phenylpropanoids, including this compound, have been studied for their antifeedant properties against pests like the pine weevil.
Material Science: Its structural complexity makes it useful in the development of new materials with specific properties.
Drug Synthesis: It is used in the synthesis of pharmaceutical compounds due to its ability to undergo various chemical transformations.
Wirkmechanismus
The mechanism of action of Methyl 3-amino-3-(4-nitrophenyl)propanoate hydrochloride involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then participate in further chemical reactions. The compound’s effects are mediated through its ability to act as a nucleophile or electrophile, depending on the reaction conditions.
Vergleich Mit ähnlichen Verbindungen
Methyl 3-amino-3-(4-nitrophenyl)propanoate hydrochloride can be compared with other similar compounds such as:
Methyl 3-amino-3-(4-fluorophenyl)propanoate: Similar structure but with a fluorine atom instead of a nitro group.
Methyl 3-amino-3-(4-methylphenyl)propanoate: Similar structure but with a methyl group instead of a nitro group.
Methyl 3-amino-3-(4-chlorophenyl)propanoate: Similar structure but with a chlorine atom instead of a nitro group.
These compounds share similar chemical properties but differ in their reactivity and applications due to the presence of different substituents on the aromatic ring.
Eigenschaften
CAS-Nummer |
93506-52-6 |
|---|---|
Molekularformel |
C10H13ClN2O4 |
Molekulargewicht |
260.67 g/mol |
IUPAC-Name |
methyl 3-amino-3-(4-nitrophenyl)propanoate;hydrochloride |
InChI |
InChI=1S/C10H12N2O4.ClH/c1-16-10(13)6-9(11)7-2-4-8(5-3-7)12(14)15;/h2-5,9H,6,11H2,1H3;1H |
InChI-Schlüssel |
GZFNFLAPRMEJIM-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)CC(C1=CC=C(C=C1)[N+](=O)[O-])N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Isonicotinoyl-3,9-diazaspiro[5.5]undecane](/img/structure/B11853891.png)

![Ethyl 7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrimidine-3-carboxylate](/img/structure/B11853903.png)
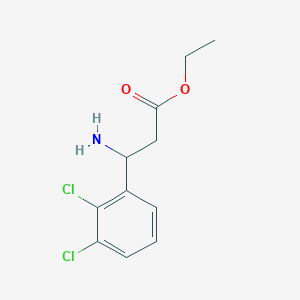
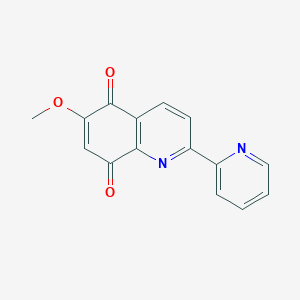

![N-Propyl-8-azaspiro[5.7]tridecane-8-carboxamide](/img/structure/B11853932.png)
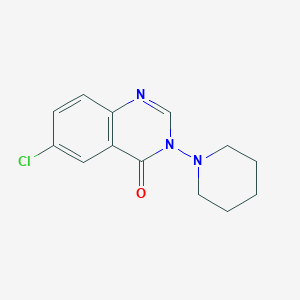

![7-Bromo-4-chlorothieno[3,2-d]pyrimidin-2-amine](/img/structure/B11853949.png)

![3-Methyl-4-phenylisoxazolo[4,3-c]quinoline](/img/structure/B11853958.png)

